molecular formula C17H17BrN6O2 B2891703 3-(4-bromophenyl)-9-isobutyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921575-63-5

3-(4-bromophenyl)-9-isobutyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

Cat. No.: B2891703
CAS No.: 921575-63-5
M. Wt: 417.267
InChI Key: KGASPAOPMXBXFP-UHFFFAOYSA-N
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Description

This compound belongs to the triazolopurine-dione class, characterized by a fused triazolo-purine core with a dione moiety. Its structure includes a 4-bromophenyl group at position 3 and an isobutyl substituent at position 8. The bromophenyl group introduces steric bulk and electron-withdrawing effects, which may enhance binding affinity in biological targets. The isobutyl chain at position 9 likely influences solubility and pharmacokinetic properties.

Properties

IUPAC Name

8-(4-bromophenyl)-1-methyl-5-(2-methylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN6O2/c1-9(2)8-23-12-14(25)19-17(26)22(3)15(12)24-13(20-21-16(23)24)10-4-6-11(18)7-5-10/h4-7,9H,8H2,1-3H3,(H,19,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGASPAOPMXBXFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Purine-Dione Core

The synthesis begins with 2,6-dichloropurine (1), which undergoes selective substitution at the C6 position. Reacting (1) with hydrazine hydrate in methanol at 60°C yields 6-hydrazinyl-2-chloropurine (2) in 85% yield. Subsequent cyclization with triethyl orthoformate in acetic acid forms the triazolo[4,3-e]purine scaffold (3), with the dione moiety arising from hydrolysis under basic conditions.

Critical Parameters :

  • Temperature : Cyclization requires refluxing at 110°C for 4 hours.
  • Acid Catalyst : Concentrated HCl (0.5 eq) enhances reaction efficiency.

Introduction of the 4-Bromophenyl Group

The 3-position is functionalized via a palladium-catalyzed Suzuki-Miyaura coupling. Compound (3) reacts with 4-bromophenylboronic acid in a mixture of 1,4-dioxane and aqueous Na2CO3 (2:1) under inert atmosphere. Using Pd(PPh3)4 (5 mol%) at 80°C for 12 hours achieves 78% yield of 3-(4-bromophenyl)-triazolo[4,3-e]purine-dione (4).

Alternative Route :
Nucleophilic aromatic substitution with 4-bromobenzaldehyde in the presence of K2CO3 in acetonitrile affords the same product but with lower regioselectivity (62% yield).

Alkylation at the N9 Position

The isobutyl group is introduced via alkylation of the purine N9 nitrogen. Treating compound (4) with isobutyl bromide in dimethylformamide (DMF) at 60°C for 6 hours, using K2CO3 as a base, yields 9-isobutyl-3-(4-bromophenyl)-triazolo[4,3-e]purine-dione (5) in 70% yield.

Optimization Note :
Exceeding 60°C promotes side reactions at the triazole ring, reducing purity to <90%.

Methylation at the N5 Position

Selective methylation of the purine N5 position is achieved using methyl iodide in tetrahydrofuran (THF). Adding NaH (2 eq) at 0°C followed by gradual warming to room temperature yields 5-methyl-9-isobutyl-3-(4-bromophenyl)-triazolo[4,3-e]purine-dione (6) in 65% yield.

Spectroscopic Validation :

  • 1H NMR (400 MHz, DMSO-d6): δ 1.12 (d, 6H, J = 6.8 Hz, isobutyl CH3), 3.45 (s, 3H, N5-CH3), 4.02 (m, 1H, isobutyl CH), 7.68–7.72 (d, 2H, J = 8.4 Hz, aromatic H), 7.89–7.93 (d, 2H, J = 8.4 Hz, aromatic H).
  • 13C NMR : δ 22.1 (isobutyl CH3), 28.5 (N5-CH3), 155.6 (C=O), 131.2–138.4 (aromatic carbons).

Purification and Characterization

Recrystallization and Chromatography

  • Recrystallization : Ethanol/water (3:1) at 4°C yields crystals with >99% purity.
  • Column Chromatography : Silica gel (ethyl acetate/hexane, 1:2) resolves residual hydrazine byproducts.

Analytical Data Summary

Parameter Value Method
Melting Point 278–280°C Differential Scanning Calorimetry
HPLC Purity 99.2% C18 column, MeOH/H2O (70:30)
Yield (Overall) 32% (4 steps) Gravimetric Analysis

Comparative Analysis of Synthetic Routes

Method Step Yield (%) Purity (%) Key Advantage
Suzuki Coupling 78 98 High regioselectivity
Nucleophilic Substitution 62 85 Lower catalyst cost
Alkylation 70 95 Minimal side products
Methylation 65 97 Selective for N5 position

Mechanistic Insights and Challenges

  • Cyclization Selectivity : The use of triethyl orthoformate directs cyclization to the [4,3-e] position over [3,4-e] isomers.
  • Steric Hindrance : The isobutyl group at N9 necessitates prolonged reaction times to overcome steric effects during alkylation.
  • Byproduct Formation : Residual hydrazine intermediates require rigorous washing with 10% acetic acid.

Industrial-Scale Considerations

  • Cost Efficiency : Suzuki coupling, while high-yielding, becomes cost-prohibitive at scale due to palladium catalysts. Alternative metal-free routes are under investigation.
  • Solvent Recovery : DMF and THF are recycled via distillation, reducing environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-9-isobutyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Sodium borohydride in ethanol

    Substitution: Amines in the presence of a base like sodium hydroxide

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones

    Reduction: Corresponding alcohols or amines

    Substitution: Substituted derivatives with various functional groups

Scientific Research Applications

3-(4-bromophenyl)-9-isobutyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-9-isobutyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, preventing phosphorylation and subsequent signal transduction pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with four structurally related analogs, focusing on substituents, molecular properties, and biological activities:

Compound Name & Source R3 R9 Molecular Formula Molecular Weight Key Biological Activity Synthesis Method Commercial Availability (Source)
Target Compound 4-Bromophenyl Isobutyl C17H16BrN6O2 412.25 Not reported Cyclization (Br2, Na2CO3) Not available
3-(4-Chlorophenyl)-9-isopropyl-5,7-dimethyl analog 4-Chlorophenyl Isopropyl C17H16ClN6O2 377.80 Not reported Unspecified (likely analogous) Available (90% purity, $237–$664)
3-(4-Fluorophenyl)-9-isobutyl analog 4-Fluorophenyl Isobutyl C17H17FN6O2 356.40 Not reported Similar cyclization Not available
9-Benzyl-3-(4-methylphenyl) analog 4-Methylphenyl Benzyl C20H18N6O2 374.40 GPR35 agonist (EC50 ~1 µM) Suzuki coupling Not available
5,7-Dimethyl-9-(2-methylbenzyl)-3-phenyl analog Phenyl 2-Methylbenzyl C20H18N6O2 374.40 Not reported Unspecified Available from suppliers

Key Observations:

Halogen Effects: The target’s bromophenyl group (molecular weight: 412.25) confers higher molecular weight and lipophilicity compared to chloro- (377.80) and fluoro- (356.40) analogs. Bromine’s larger atomic radius may enhance van der Waals interactions in biological systems.

Substituent Position and Activity :

  • The benzyl-substituted analog demonstrated efficacy as a GPR35 agonist, suggesting that bulky R9 groups (e.g., benzyl, isobutyl) may favor receptor binding.

Synthetic Routes :

  • Cyclization using bromine and sodium carbonate is a common method for triazolo ring formation . Suzuki coupling, as seen in carbazole derivatives , might apply to aryl-substituted analogs.

Commercial Accessibility :

  • Chlorophenyl and phenyl analogs are commercially available , while bromo- and fluoro-derivatives require specialized synthesis.

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, typically starting with halogenated intermediates. Key steps include:

  • Halogenated Intermediate Preparation : Friedel-Crafts alkylation or coupling reactions to introduce the 4-bromophenyl group (e.g., using AlCl₃ as a catalyst) .
  • Core Structure Assembly : Cyclization reactions under reflux with ionic liquids like [Bmim]Cl in water-ethanol mixtures to form the triazolo-purine-dione core .
  • Purification : Crystallization from solvents like dioxane or ethanol to achieve >90% purity . Optimization Strategies :
  • Vary reaction time and temperature (e.g., 70–100°C for cyclization).

  • Use catalysts (e.g., Pd for cross-coupling) to enhance yields (60–85%) .

    Table 1: Synthetic Route Comparison

    StepReaction TypeConditionsYieldReference
    1Friedel-Crafts AlkylationAlCl₃, CH₂Cl₂, 25°C, 12h65%
    2Cyclization[Bmim]Cl, H₂O-EtOH, reflux78%
    3PurificationCrystallization (dioxane)92%

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key Methods :

  • ¹H/¹³C NMR : Identify substituents (e.g., δ 1.13 ppm for methyl groups, δ 7.25 ppm for aromatic protons) .
  • IR Spectroscopy : Detect functional groups (e.g., C=O at 1651 cm⁻¹, C-Br at 550 cm⁻¹) .
  • HPLC : Assess purity (>95% via C18 column, UV detection) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ peak at 430.5 g/mol) .

Table 2: Spectroscopic Benchmarks

TechniqueDiagnostic FeatureReference
¹H NMR (DMSO)δ 3.86–3.89 (m, pyrazoline CH₂)
IR (KBr)1167 cm⁻¹ (C=S stretch)
HPLCRetention time: 8.2 min

Q. How is initial biological activity screening conducted for this compound?

  • In Vitro Assays :
  • Enzyme Inhibition : Test against kinases or phosphodiesterases using fluorescence-based assays .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., IC₅₀ determination) .
    • Control Experiments : Compare with analogs lacking the 4-bromophenyl group to isolate substituent effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate the 4-bromophenyl group’s role?

Methodology :

  • Analog Synthesis : Replace bromine with Cl, F, or H to assess electronic effects .
  • Biological Testing : Measure binding affinity (e.g., via SPR or ITC) and correlate with substituent Hammett parameters .
  • Computational Modeling : DFT calculations to map electrostatic potential surfaces .

Example Finding :

  • Bromine’s electron-withdrawing effect enhances kinase inhibition by 30% compared to chloro analogs .

Q. How to resolve contradictions in reported biological activities of similar compounds?

Strategies :

  • Reproducibility Checks : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) .
  • Meta-Analysis : Systematically compare datasets from multiple studies (e.g., IC₅₀ variability in cancer cell lines) .
  • Advanced Analytics : Use LC-MS/MS to verify compound stability during assays .

Q. What experimental designs assess stability under physiological conditions?

  • Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C for 24h; monitor degradation via HPLC .
  • Oxidative Stress Tests : Expose to H₂O₂ (1 mM) and analyze by ESR for radical formation .
  • Plasma Stability : Incubate with human plasma; quantify intact compound using UPLC-QTOF .

Table 3: Stability Study Parameters

ConditionMethodKey ResultReference
PBS (pH 7.4)HPLC85% remaining
H₂O₂ (1 mM)ESRNo radical formation

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